1-Phenyl-2-piperazinone trifluoroacetate

Salt selection Formulation stoichiometry Procurement equivalency

1-Phenyl-2-piperazinone trifluoroacetate (CAS 1264837-96-8) is the TFA salt of the privileged N-arylpiperazinone pharmacophore. Unlike the free base (CAS 90917-86-5) or HCl salt (CAS 94783-18-3), this TFA salt offers superior solubility for in vitro enzymatic and cellular assays. Essential for reproducible PARP inhibitor discovery, CNS anticonvulsant studies, and α1-adrenoceptor antagonist screening. Specify CAS 1264837-96-8 to guarantee the correct salt form and avoid assay failure.

Molecular Formula C12H13F3N2O3
Molecular Weight 290.242
CAS No. 1264837-96-8
Cat. No. B2925515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-piperazinone trifluoroacetate
CAS1264837-96-8
Molecular FormulaC12H13F3N2O3
Molecular Weight290.242
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,11H,6-8H2;(H,6,7)
InChIKeyARSFMZLXWWVUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-piperazinone Trifluoroacetate (CAS 1264837-96-8): Structural Characteristics and Procurement Identification


1-Phenyl-2-piperazinone trifluoroacetate (CAS 1264837-96-8) is a heterocyclic organic compound comprising a 1-phenyl-2-piperazinone core stabilized as the trifluoroacetic acid salt . Its molecular formula is C12H13F3N2O3, with a molecular weight of approximately 290.24 g/mol . The compound belongs to the N-arylpiperazinone chemical class—a scaffold recognized as a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutic programs including PARP-1/2 inhibitors, farnesyltransferase inhibitors, and CNS-targeted agents [1]. The trifluoroacetate (TFA) counterion confers distinct physicochemical properties relative to alternative salt forms (e.g., hydrochloride) and the free base .

Why Generic Substitution of 1-Phenyl-2-piperazinone Trifluoroacetate with Free Base or Hydrochloride Is Not Interchangeable


The trifluoroacetate salt form (CAS 1264837-96-8, MW 290.24 g/mol) cannot be substituted by the free base 1-phenylpiperazin-2-one (CAS 90917-86-5, MW 176.22 g/mol) or the hydrochloride salt (CAS 94783-18-3, MW 212.68 g/mol) without downstream experimental and procurement consequences . The free base may exhibit markedly different solubility in organic and aqueous media and may degrade or decompose under ambient storage without acid stabilization, whereas the TFA salt offers enhanced solubility for in vitro assays and synthetic transformations . The hydrochloride salt represents a distinct solid form with different hygroscopicity, crystallinity, and GHS hazard profile, meaning that salt selection directly impacts formulation reproducibility, weighing accuracy, and compliance documentation . Procurement teams must specify the exact CAS to ensure the correct salt form reaches the bench—generic substitution risks irreproducible biological data and failed synthetic sequences .

Quantitative Differentiation Evidence for 1-Phenyl-2-piperazinone Trifluoroacetate Relative to Closest Analogs


Salt Form Molecular Weight and Stoichiometric Equivalency: TFA Salt vs. Free Base vs. HCl Salt

The trifluoroacetate salt (CAS 1264837-96-8) possesses a molecular weight of 290.24 g/mol, representing a 1:1 stoichiometric adduct of 1-phenylpiperazin-2-one (free base, MW 176.22 g/mol) with trifluoroacetic acid (MW 114.02 g/mol) . This contrasts with the hydrochloride salt (CAS 94783-18-3) at MW 212.68 g/mol (free base + HCl, MW 36.46 g/mol) and the free base at 176.22 g/mol . For any assay or reaction requiring molar equivalency, the mass of TFA salt weighed must be 1.65× that of the free base (290.24 / 176.22 = 1.647) and 1.36× that of the HCl salt (290.24 / 212.68 = 1.365) to deliver equivalent active pharmaceutical ingredient (API) molar content .

Salt selection Formulation stoichiometry Procurement equivalency

Piperazinone Core as Pharmacophore in PARP-1/2 Inhibition: Potency Baseline for Scaffold Selection

The N-substituted piperazinone moiety has been validated as a key pharmacophoric element in highly potent PARP-1/2 inhibitors. In a 2023 Journal of Medicinal Chemistry study, a piperazinone-containing lead compound (Cpd36) demonstrated enzymatic IC50 values of 0.94 nM against PARP-1, 0.87 nM against PARP-2, and 0.21 nM against PARP-7, with high selectivity over other PARP isoforms [1]. While 1-Phenyl-2-piperazinone trifluoroacetate serves as a core scaffold or synthetic intermediate rather than the final optimized lead, the piperazinone framework is essential for achieving sub-nanomolar potency in this therapeutic class . This establishes the piperazinone core as a privileged starting point for PARP inhibitor programs [2].

PARP inhibition Oncology DNA damage response

Anticonvulsant Activity of 1-Substituted-2-Piperazinones: Patent-Established Class Validation

The 1-substituted-2-piperazinone scaffold, of which 1-Phenyl-2-piperazinone trifluoroacetate is a direct member, is explicitly claimed in US Patent 3,146,234 as possessing anticonvulsant activity [1]. The patent establishes this compound class as useful both as direct therapeutic agents for seizure disorders and as intermediates in the preparation of further anticonvulsant derivatives . This patent validation distinguishes the 2-piperazinone core from other piperazine-derived scaffolds that lack the 2-oxo substitution—for instance, 1-phenylpiperazine (which lacks the carbonyl group) does not share this claimed anticonvulsant utility .

Anticonvulsant CNS Epilepsy

Purity Grade Specifications: TFA Salt (≥98% NLT) vs. Free Base (95%) vs. HCl Salt (97%)

The trifluoroacetate salt is commercially available at a specified purity of ≥98% (NLT 98%) from MolCore (catalog MC608783), which exceeds the standard purity specifications of both the free base (typically 95%) and the hydrochloride salt (97% from AK Scientific, 95% from Sigma-Aldrich/Enamine) . This 3-5 percentage point purity differential translates to reduced impurity burden in downstream assays and synthetic steps, which is particularly critical for early-stage SAR studies where impurity-driven false positives can misdirect optimization efforts .

Purity specification Quality control Procurement grade

Farnesyltransferase Inhibitor SAR: 1-Aryl-2-piperazinone as Parent Scaffold vs. 2,3-Diketopiperazine Derivatives

In structure-activity relationship studies of farnesyltransferase inhibitors, the 1-aryl-2-piperazinone scaffold serves as the parent framework from which more optimized derivatives are constructed. Dinsmore et al. evaluated the insertion of carbonyl groups at various positions of N-arylpiperazinone inhibitors and found that 1-aryl-2,3-diketopiperazine derivatives exhibited the best balance of potency and pharmacokinetic profile relative to the parent 1-aryl-2-piperazinones [1]. While the 2,3-diketopiperazines showed improved PK properties, the 1-aryl-2-piperazinone core remains essential as the baseline scaffold for SAR exploration and as a synthetic intermediate for accessing these optimized derivatives .

Farnesyltransferase Cancer Ras signaling

α1-Adrenoceptor Antagonist Pharmacophore: N-Phenylpiperazine Core SAR

The N-phenylpiperazine moiety, which constitutes the core structural element of 1-phenyl-2-piperazinone, has been established through pharmacophore-based design and 3D-QSAR studies as a key recognition element for α1-adrenoceptor antagonism [1]. Li et al. demonstrated that within a series of aryl-piperazines designed as α1-adrenoceptor antagonists, multiple compounds showed similar or better α1-AR binding affinity compared to reference ligands [2]. The N-phenylpiperazine framework provides a validated starting point for designing uro-selective α1-adrenoceptor antagonists with potential applications in hypertension and benign prostatic hyperplasia [3].

α1-Adrenoceptor Antihypertensive Benign prostatic hyperplasia

Optimal Research and Procurement Scenarios for 1-Phenyl-2-piperazinone Trifluoroacetate (CAS 1264837-96-8)


PARP-1/2 Inhibitor Medicinal Chemistry Programs

As validated by the 2023 J. Med. Chem. study demonstrating sub-nanomolar PARP-1/2/7 inhibition (IC50 values of 0.94 nM, 0.87 nM, and 0.21 nM respectively) from piperazinone-containing leads [1], this compound serves as an essential core scaffold or synthetic intermediate for PARP inhibitor discovery. The TFA salt form provides the solubility characteristics required for in vitro enzymatic and cellular assays evaluating DNA damage response modulation. Researchers should specify CAS 1264837-96-8 to ensure procurement of the correct TFA salt rather than the free base (CAS 90917-86-5) or HCl salt (CAS 94783-18-3), which have different solubility and stability profiles that may compromise assay reproducibility .

Farnesyltransferase Inhibitor SAR and Ras-Targeted Oncology

Based on SAR studies by Dinsmore et al. demonstrating that 1-aryl-2-piperazinones serve as the parent scaffold for farnesyltransferase inhibitors [1], this compound is appropriate for systematic exploration of Ras signaling pathway inhibition. The 1-aryl-2-piperazinone core enables baseline potency assessment, with the TFA salt offering the ≥98% purity (NLT 98%) required for accurate SAR determination where impurities could confound biological readouts . The compound also serves as a synthetic precursor for accessing 2,3-diketopiperazine derivatives with improved pharmacokinetic profiles [2].

Anticonvulsant CNS Drug Discovery and Intermediate Synthesis

With explicit patent validation of 1-substituted-2-piperazinones as anticonvulsant agents in US Patent 3,146,234 [1], this compound is directly applicable to CNS drug discovery programs targeting seizure disorders. The TFA salt form's 1.65× mass correction factor relative to the free base (MW 290.24 vs. 176.22 g/mol) must be accounted for in in vivo dosing calculations . The compound also functions as a key intermediate in synthesizing further anticonvulsant derivatives, as described in the patent's method claims [2].

α1-Adrenoceptor Antagonist Pharmacophore Exploration

Given the established role of N-phenylpiperazine as a pharmacophore for α1-adrenoceptor antagonism, validated through pharmacophore modeling and 3D-QSAR studies [1], this compound is suitable for designing uro-selective α1-AR antagonists for hypertension and benign prostatic hyperplasia. The piperazinone core (with the 2-oxo substitution) distinguishes this scaffold from simpler N-phenylpiperazines, potentially offering differentiated binding kinetics and selectivity profiles. Procurement of the TFA salt ensures appropriate solubility for radioligand displacement assays characterizing α1-AR subtype selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-2-piperazinone trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.